

An In-depth Technical Guide to the Physical Properties of Dihydroquinine (DHQ)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroquinine (DHQ), also known as hydroquinine, is a cinchona alkaloid closely related to quinine.[1][2] It is an organic compound used as a chiral ligand in asymmetric synthesis, most notably in the Sharpless dihydroxylation.[1][3] This technical guide provides a comprehensive overview of the core physical properties of DHQ, complete with experimental protocols and workflow visualizations to support researchers and drug development professionals.

Core Physical Properties of Dihydroquinine

The physical characteristics of a compound are critical for its handling, formulation, and application in various scientific contexts. The following tables summarize the key physical properties of Di**hydroquinine**.



Property	Value	Reference
Molecular Formula	C20H26N2O2	[1][4][5]
Molar Mass	326.440 g⋅mol ⁻¹	[1]
Appearance	White or almost white, crystalline powder	[2]
Melting Point	172.5 °C	[2]
173–175 °C	[1][6]	
168-176 °C		_
Boiling Point	498.4°C at 760 mmHg	[4]
Density	1.2±0.1 g/cm³	[4]
Optical and Physicochemical Properties		
Specific Optical Rotation ([α]D)	-148° in ethanol	[1][3]
-142° in alcohol	[4]	
-236° (c = 0.82 in 0.1N H ₂ SO ₄)	[4]	_
рКа	5.33	
Water Solubility	Almost insoluble (290 mg/l)	
99.99 mg/L (20 °C)	[4]	
Solubility in other solvents	Soluble in methanol, chloroform, and ethanol.[2][7] Freely soluble in acetone, ether, and petroleum ether. Fairly soluble in ammonia water.	



Experimental Protocols

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized experimental protocols for measuring the key properties of Di**hydroquinine**.

Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity.[8] A sharp melting point range typically signifies a pure compound, while impurities tend to lower and broaden the melting range.[8][9]

Methodology: Capillary Method

- Sample Preparation: A small amount of finely powdered Dihydroquinine is introduced into a
 thin-walled capillary tube, which is sealed at one end.[8][10] The sample is packed tightly to
 a height of 1-2 mm.[10]
- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9] This assembly is then placed in a heating bath (e.g., Thiele tube with high-boiling point oil) or a melting point apparatus with a heated metal block. [8][9]
- Heating and Observation: The heating bath is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[9]
- Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point range is reported as T₁ - T₂.[10]



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Workflow for Melting Point Determination.

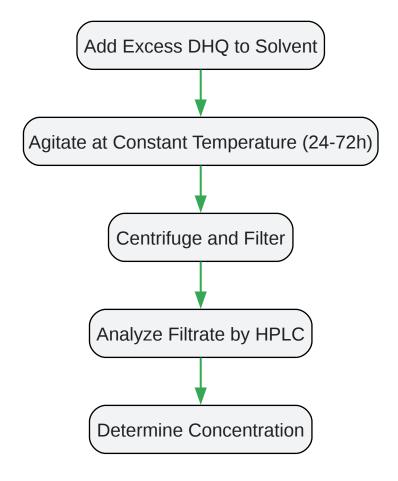
Solubility Determination

The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation and bioavailability. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[11]

Methodology: Shake-Flask Method

- Preparation of Saturated Solution: An excess amount of solid Dihydroquinine is added to a known volume of the desired solvent in a sealed container.[11]
- Equilibration: The container is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[11]
- Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a chemically inert filter.[11]
- Quantification: The concentration of DHQ in the clear filtrate is determined using a suitable
 analytical method, such as High-Performance Liquid Chromatography (HPLC).[11] A
 calibration curve with standard solutions of known concentrations is used for accurate
 quantification.
- Data Reporting: Solubility is typically reported in units of mg/mL or mol/L at the specified temperature.[11]





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Workflow for Solubility Determination.

Optical Rotation Measurement

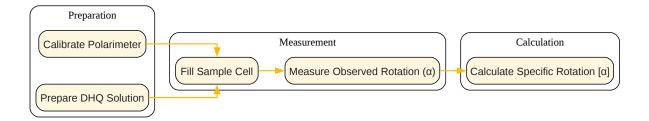
Optical rotation is a key characteristic of chiral molecules like Di**hydroquinine**. It is measured using a polarimeter.

Methodology: Polarimetry

- Sample Preparation: A solution of Dihydroquinine is prepared by accurately weighing the
 compound and dissolving it in a specific solvent (e.g., ethanol) to a known concentration (c,
 in g/mL).[12][13]
- Instrument Calibration: The polarimeter is calibrated by measuring the optical rotation of the pure solvent (blank).[14][15]



- Measurement: The polarimeter sample cell of a known path length (I, in decimeters) is filled with the DHQ solution, ensuring no air bubbles are present.[12][14] The observed optical rotation (α) is measured at a specific temperature and wavelength (typically the sodium D-line, 589.3 nm).[15]
- Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law: [α] = α / (I * c).[12]



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Workflow for Optical Rotation Measurement.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like Di**hydroquinine**, it indicates the pH at which the compound is 50% protonated. Potentiometric titration is a common and precise method for pKa determination.[16] [17]

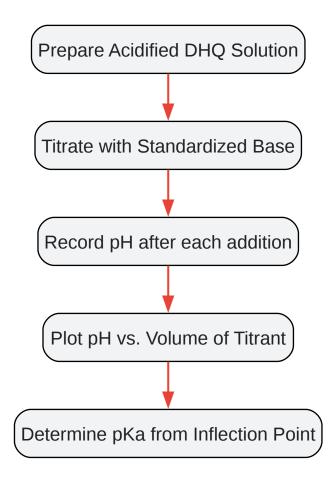
Methodology: Potentiometric Titration

- Solution Preparation: A solution of Dihydroquinine is prepared at a known concentration (e.g., 1 mM).[16] The solution is made acidic (e.g., pH 1.8-2.0) with a strong acid like HCl. [16]
- Titration Setup: The solution is placed in a reaction vessel with a magnetic stirrer, and a calibrated pH electrode is immersed in it.[16] The solution is purged with nitrogen to remove



dissolved carbon dioxide.[16]

- Titration: The solution is titrated with a standardized strong base solution (e.g., 0.1 M NaOH),
 added in small increments.[16]
- Data Collection: The pH of the solution is recorded after each addition of the titrant.[16]
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this sigmoid curve.[18] The experiment is typically repeated multiple times to ensure accuracy.[16]



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Workflow for pKa Determination.

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